molecular formula H2P B1201336 Phosphino CAS No. 13765-43-0

Phosphino

Cat. No.: B1201336
CAS No.: 13765-43-0
M. Wt: 32.99 g/mol
InChI Key: FVZVCSNXTFCBQU-UHFFFAOYSA-N
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Description

Phosphino compounds, also known as phosphines, are a class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to three organic groups. These compounds play a crucial role in various chemical processes, particularly in catalysis and organic synthesis. Phosphines are known for their ability to act as ligands in coordination chemistry, forming stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphines can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of phosphines often involves large-scale reactions using halogenophosphines and organometallic reagents. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Phosphines undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Borane-dimethylsulfide complex.

    Substitution: Various organic halides and nucleophiles.

    Coupling Reactions: Organometallic reagents and catalysts.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphines.

    Coupling Reactions: Phosphine derivatives with new carbon-phosphorus bonds.

Scientific Research Applications

Phosphines have a wide range of applications in scientific research, including:

Mechanism of Action

Phosphines exert their effects through various mechanisms, depending on their application. In catalysis, phosphines act as ligands, coordinating with transition metals to form stable complexes. These complexes facilitate various chemical reactions by stabilizing reaction intermediates and lowering activation energies . In biological systems, phosphines can interact with enzymes and other biomolecules, influencing biochemical pathways and processes .

Properties

InChI

InChI=1S/H2P/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZVCSNXTFCBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[PH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160257
Record name Phosphino radical
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.990 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13765-43-0
Record name Phosphino
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13765-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphino radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphino radical
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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